1-[(4-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-[(4-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzylamine with cyclopentanone, followed by cyclization and thiolation reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzyl position.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylamine: This compound shares structural similarities and is studied for its inhibitory effects on protein kinases.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyrimidine core and exhibit various biological activities.
Uniqueness
1-[(4-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to its specific structural features and the presence of the thioxo group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a member of a class of chemical compounds known for their diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications. The information presented draws from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C13H10ClN3OS, and it features notable functional groups that contribute to its biological activity. The presence of a sulfanylidene group and a 4-chlorophenyl moiety are particularly significant in influencing its pharmacological properties.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀ClN₃OS |
Molecular Weight | 295.75 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Antibacterial Activity
Numerous studies have documented the antibacterial effects of compounds with similar structures. For instance, compounds containing the sulfamoyl group have shown significant activity against various bacterial strains. The synthesized derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .
Table 2: Antibacterial Activity Results
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | Salmonella typhi | 15 |
Compound B | Bacillus subtilis | 18 |
Compound C | E. coli | 10 |
Compound D | Staphylococcus aureus | 12 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition is associated with therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition: Compounds derived from similar structures exhibited strong inhibitory activity against AChE with IC50 values ranging from 0.63 to 2.14 µM .
- Urease Inhibition: All tested compounds showed significant urease inhibitory activity, highlighting their potential in treating conditions related to urease-producing bacteria.
Table 3: Enzyme Inhibition Data
Compound | Enzyme | IC50 (µM) |
---|---|---|
Compound A | Acetylcholinesterase | 0.63 |
Compound B | Urease | 1.25 |
Antiviral Activity
Research has indicated that related compounds exhibit antiviral properties, particularly against viruses such as the tobacco mosaic virus. Although specific data on the target compound's antiviral activity is limited, its structural analogs have shown promise in this area .
Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of synthesized derivatives, several compounds were screened against common pathogens. The results indicated that those with the sulfanylidene moiety exhibited enhanced antibacterial effects compared to their non-sulfanylidene counterparts .
Study 2: Enzyme Binding Affinity
Molecular docking studies have been conducted to assess the binding affinity of the compound to AChE and urease. These studies revealed that the compound binds effectively to the active sites of these enzymes, suggesting a mechanism for its inhibitory action .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-6-4-9(5-7-10)8-17-12-3-1-2-11(12)13(19)16-14(17)18/h4-7H,1-3,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBUJCPNKXJYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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